

4-N-methyl-5-nitropyrimidine-2,4-diamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-N-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B189754

[Get Quote](#)

Technical Guide: 4-N-methyl-5-nitropyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-N-methyl-5-nitropyrimidine-2,4-diamine**, including its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on related compounds. Due to the limited availability of public data on this specific molecule, some information is inferred from structurally similar compounds.

Core Molecular Data

The fundamental chemical properties of **4-N-methyl-5-nitropyrimidine-2,4-diamine** are summarized below. The molecular formula and weight have been calculated based on the structure of the parent compound, 5-nitropyrimidine-2,4-diamine, with the addition of a methyl group at the N4 position.

Property	Value	Source
Compound Name	4-N-methyl-5-nitropyrimidine-2,4-diamine	-
CAS Number	5096-95-7	Inferred from related compounds
Molecular Formula	C ₅ H ₇ N ₅ O ₂	Calculated
Molecular Weight	169.14 g/mol	Calculated
Parent Compound	5-nitropyrimidine-2,4-diamine	PubChem[1]
Parent Mol. Formula	C ₄ H ₅ N ₅ O ₂	PubChem[1]
Parent Mol. Weight	155.12 g/mol	PubChem[1]

Synthesis Methodology

A specific, validated experimental protocol for the synthesis of **4-N-methyl-5-nitropyrimidine-2,4-diamine** is not readily available in the public domain. However, based on general methods for the synthesis of unsymmetrical 4,6-diaminopyrimidines, a plausible synthetic route can be proposed. This typically involves the sequential nucleophilic aromatic substitution of a di-substituted pyrimidine.

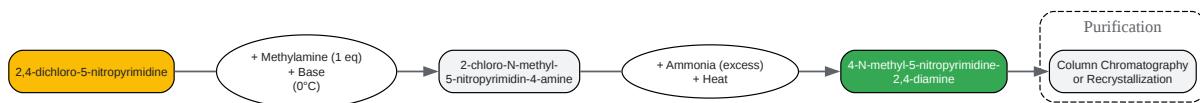
Proposed Experimental Protocol: Sequential Amination

This protocol is adapted from the synthesis of related unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines.

Starting Material: 2,4-dichloro-5-nitropyrimidine

Reagents:

- Methylamine (in a suitable solvent, e.g., ethanol or THF)
- Ammonia (in a suitable solvent, e.g., ethanol or THF)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)


- Anhydrous solvent (e.g., ethanol, THF, or acetonitrile)

Procedure:

- Monosubstitution with Methylamine:
 - Dissolve 2,4-dichloro-5-nitropyrimidine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C.
 - Slowly add one equivalent of methylamine to the solution. The use of a single equivalent and low temperature favors monosubstitution.
 - Allow the reaction to stir at 0°C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion, the intermediate product, 2-chloro-N-methyl-5-nitropyrimidin-4-amine, can be isolated or used directly in the next step.
- Second Amination with Ammonia:
 - To the solution containing the intermediate, add an excess of ammonia.
 - The reaction may require heating to drive the substitution of the second, less reactive chlorine atom. The temperature and reaction time will need to be optimized (e.g., reflux for 6-12 hours).
 - Monitor the reaction for the disappearance of the intermediate and the formation of the final product, **4-N-methyl-5-nitropyrimidine-2,4-diamine**.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent under reduced pressure.

- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure **4-N-methyl-5-nitropyrimidine-2,4-diamine**.

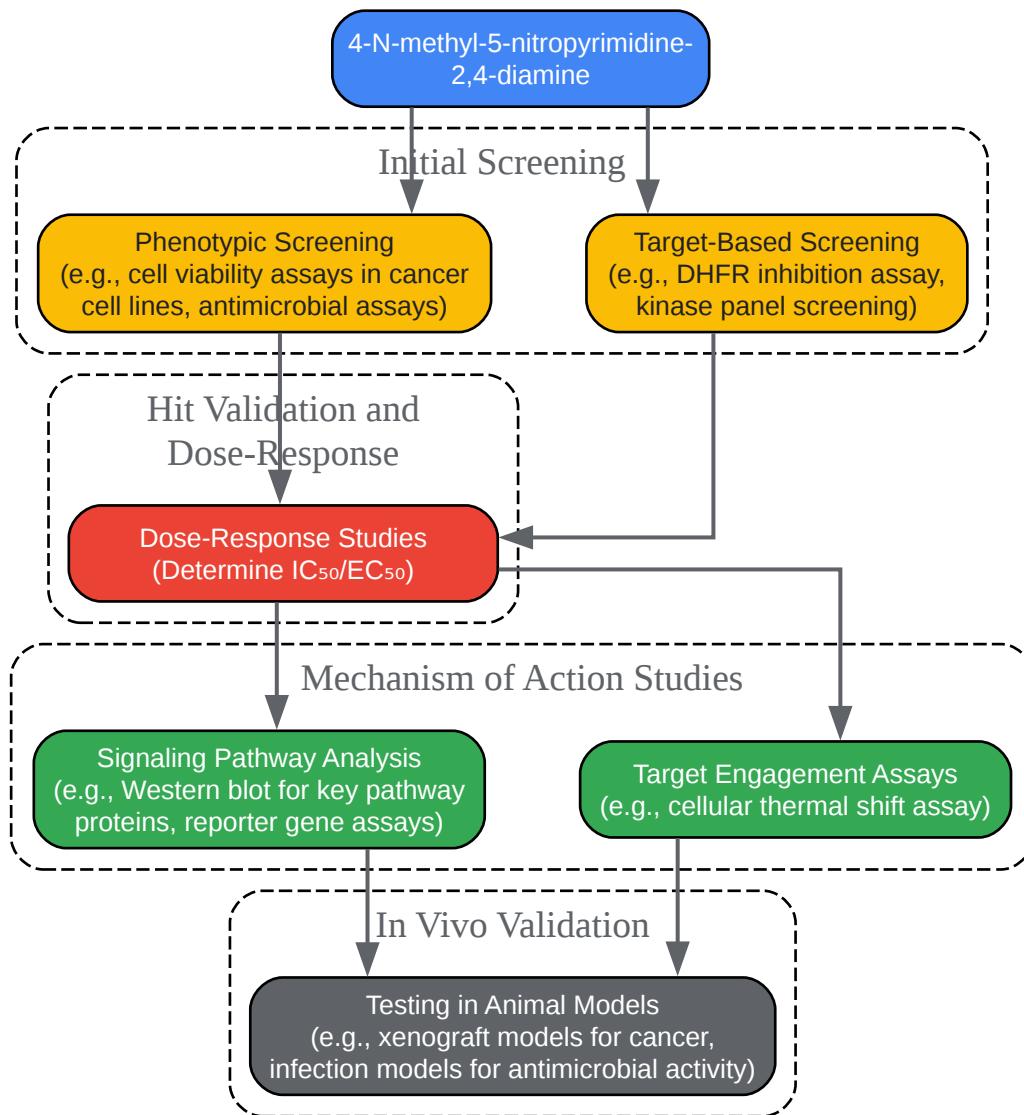
Characterization: The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

[Click to download full resolution via product page](#)

Plausible synthesis workflow for **4-N-methyl-5-nitropyrimidine-2,4-diamine**.

Biological Activity and Potential Applications

While there is no specific data on the biological activity of **4-N-methyl-5-nitropyrimidine-2,4-diamine**, the broader class of nitropyrimidine and diaminopyrimidine derivatives has been investigated for various pharmacological properties.


- Enzyme Inhibition: Diaminopyrimidine structures are known to be effective inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many organisms. This makes them candidates for antimicrobial and anticancer agents. For instance, 2,4-diamino-5-nitropyrimidine has been noted for its high binding affinity to the DHFR enzyme.^[2]
- Antimicrobial and Anticancer Potential: Nitro-containing compounds often exhibit biological activity, including antimicrobial and anticancer properties.^[3] The nitro group can be bioreduced to form radical species that can induce cellular damage in microorganisms and cancer cells.
- Kinase Inhibition: Substituted pyrimidines are a common scaffold in the development of kinase inhibitors, which are a major class of cancer therapeutics.

- Cardiovascular and Other Activities: Some 4,6-diamino-2-methyl-5-nitropyrimidine derivatives have been reported to have cardiotonic and diuretic activities.[4] Additionally, 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[5]

Given these precedents, **4-N-methyl-5-nitropyrimidine-2,4-diamine** warrants investigation for its potential as an enzyme inhibitor, particularly targeting DHFR, or as a modulator of other biological pathways relevant to infectious diseases or oncology.

Investigational Workflow for Biological Activity

As the specific signaling pathways affected by **4-N-methyl-5-nitropyrimidine-2,4-diamine** are unknown, a general experimental workflow for its initial biological characterization is proposed below. This workflow outlines a logical progression from broad screening to more specific mechanistic studies.

[Click to download full resolution via product page](#)

General workflow for investigating the biological activity of a novel compound.

Conclusion

4-N-methyl-5-nitropyrimidine-2,4-diamine is a small molecule with potential for biological activity, stemming from its structural similarity to known enzyme inhibitors and other pharmacologically active compounds. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a strategic framework for its future investigation. Further research is necessary to fully elucidate its biological functions and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-N-methyl-5-nitropyrimidine-2,4-diamine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189754#4-n-methyl-5-nitropyrimidine-2-4-diamine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b189754#4-n-methyl-5-nitropyrimidine-2-4-diamine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com